Aziridine, 2-(bromomethyl)-1-[(2-bromophenyl)methyl]-
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Overview
Description
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two bromomethyl groups attached to the aziridine ring and a bromophenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-bromobenzyl bromide and aziridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Synthetic Route: The 2-bromobenzyl bromide undergoes a nucleophilic substitution reaction with aziridine, leading to the formation of the desired product. The reaction is typically conducted in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product.
Chemical Reactions Analysis
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carbonyl compounds.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, potassium tert-butoxide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yields.
Scientific Research Applications
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The aziridine ring can also undergo ring-opening reactions, resulting in the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
2-(Bromomethyl)-1-[(2-bromophenyl)methyl]aziridine can be compared with other similar compounds, such as:
2-(Chloromethyl)-1-[(2-chlorophenyl)methyl]aziridine: This compound has similar structural features but contains chlorine atoms instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen atoms.
2-(Bromomethyl)-1-[(2-fluorophenyl)methyl]aziridine: This compound contains a fluorophenyl group instead of a bromophenyl group. The presence of fluorine can significantly alter the compound’s chemical and biological properties.
2-(Bromomethyl)-1-[(2-methylphenyl)methyl]aziridine: This compound has a methyl group instead of a bromine atom on the phenyl ring. The methyl group can influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
832724-76-2 |
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Molecular Formula |
C10H11Br2N |
Molecular Weight |
305.01 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[(2-bromophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11Br2N/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 |
InChI Key |
LVYQQTWJILFXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2Br)CBr |
Origin of Product |
United States |
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